1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse biological and pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-aminopyridine derivatives with various carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups under mild conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .
Scientific Research Applications
1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby reducing the synthesis of nucleotides necessary for DNA and RNA production. This inhibition can lead to the death of rapidly dividing cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: Known for their antimicrobial and antitumor activities.
Pyridopyrimidine derivatives: Used as kinase inhibitors and anticancer agents
Uniqueness
1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of pyridine, pyrimidine, and pyrrolo rings allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
1,9-Dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. Its unique molecular structure includes a pyridine ring that enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and therapeutic implications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₅N₅O
- Molecular Weight : 273.31 g/mol
- Key Functional Groups : Pyridine, carboxamide, and diketone functionalities.
1. Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, related compounds have been identified as inhibitors of various kinases involved in cancer progression:
Compound | Target Kinase | IC₅₀ (µM) |
---|---|---|
1 | FLT3 | 0.5 |
2 | VEGFR | 0.8 |
3 | JAK | 1.2 |
The compound has shown promise in inhibiting FLT3 kinase activity, which is crucial for certain leukemias .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that related pyrimidine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:
Compound | COX-2 Inhibition IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) |
---|---|---|
5 | 0.04 | 0.08 |
6 | 0.04 | 0.06 |
These results suggest that the compound may also serve as a potential anti-inflammatory agent .
3. Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have been evaluated for their antimicrobial properties against various pathogens. The compound's structural similarities to known antimicrobial agents indicate potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- One-pot Synthesis : Utilizing a combination of condensation reactions followed by cyclization.
- Solution-phase Synthesis : This method employs SNAr substitution reactions and reductive amination techniques to achieve high yields .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidines:
- A study involving a series of analogs revealed that modifications at the N5 and C7 positions significantly influenced kinase inhibition potency.
Example Case Study
In one research program aimed at developing FLT3 inhibitors:
- Four synthetic analogs were tested against a panel of 48 kinases.
- One specific analog demonstrated over 50% inhibition of FLT3 at a concentration of 10 µM.
This highlights the compound's potential as a targeted therapy in oncology .
Properties
IUPAC Name |
6,10-dimethyl-2-oxo-N-pyridin-3-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-11-5-4-8-23-15(11)21-16-13(18(23)25)9-14(22(16)2)17(24)20-12-6-3-7-19-10-12/h3-10H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDPAMGZONQIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.